Allosteric Antagonism and Complete Displacement of SAG-1.3: Sant-2 vs. SANT-1
Sant-2 demonstrates an allosteric binding mode distinct from SANT-1, enabling complete displacement of the Smo agonist radioligand [³H]SAG-1.3. In contrast, SANT-1 fails to fully inhibit this binding [1] [2]. Quantitatively, Sant-2 achieves 100% replacement of Smo-bound SAG-1.3 at 10 µM, whereas SANT-1 achieves only 40% replacement under identical conditions [3].
| Evidence Dimension | Displacement of Smo-bound SAG-1.3 |
|---|---|
| Target Compound Data | 100% replacement at 10 µM |
| Comparator Or Baseline | SANT-1: 40% replacement at 10 µM |
| Quantified Difference | 2.5-fold greater displacement capacity |
| Conditions | Competitive binding assay using [³H]SAG-1.3 radioligand; human Smo expressed in HEK-293F membranes |
Why This Matters
The allosteric mechanism and complete agonist displacement provide a unique tool for probing Smo receptor pharmacology, enabling studies of conformational states inaccessible to orthosteric antagonists like SANT-1.
- [1] Rominger CM, et al. Evidence for Allosteric Interactions of Antagonist Binding to the Smoothened Receptor. Journal of Pharmacology and Experimental Therapeutics. 2009;329(3):995-1005. View Source
- [2] Chen JK, et al. Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences. 2002;99(22):14071-14076. View Source
- [3] ChemicalBook. CAS 329196-48-7 SANT-2 Biological Activity. View Source
